molecular formula C14H10ClN3S B5783865 N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Cat. No. B5783865
M. Wt: 287.8 g/mol
InChI Key: JMYZVXXEEODNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 works by inhibiting the activity of N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in immune responses. By blocking N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine activity, CP-690,550 can reduce inflammation and prevent the activation of immune cells, thereby improving disease symptoms.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine signaling pathways, the reduction of immune cell activation and infiltration, and the suppression of various inflammatory mediators. These effects can lead to a reduction in inflammation and improved disease outcomes.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine enzymes. However, it also has some limitations, such as its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for research on CP-690,550. One area of interest is the development of new N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of the potential therapeutic applications of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, there is a need for further studies on the long-term safety and efficacy of CP-690,550 in clinical settings.

Synthesis Methods

CP-690,550 is synthesized through a multi-step process that involves the reaction of 2-chlorobenzenesulfonamide with 2-cyanopyridine, followed by the addition of thioamide and subsequent cyclization. The final product is obtained after purification and crystallization.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Several preclinical and clinical studies have demonstrated its efficacy in reducing inflammation and improving disease symptoms. In a phase III clinical trial, CP-690,550 was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, with a favorable safety profile.

properties

IUPAC Name

N-(2-chlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYZVXXEEODNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Chlorophenyl]-4-(4-pyridinyl)-1,3-thiazol-2-amine

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